![molecular formula C14H13N3O3 B2469153 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid CAS No. 176717-37-6](/img/structure/B2469153.png)
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid” is a complex organic molecule that belongs to the class of chromeno pyrimidines . It has a molecular weight of 357.328 .
Synthesis Analysis
The synthesis of similar chromeno pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles and Ring Opening of Cyclization systems) reaction of 3-benzoyl chromones with benzamidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .Molecular Structure Analysis
The structure of similar chromeno pyrimidine derivatives has been confirmed by various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopy .Chemical Reactions Analysis
The key step in the synthesis of chromeno pyrimidine derivatives involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . This reaction is highly regioselective and can tolerate a wide range of substituents .Scientific Research Applications
Convenient Synthesis of Fluorescent Chromenopyrimidines
Chromeno[4,3-d]pyrimidine-5-acetic acids, like 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid, are synthesized through the ANRORC reaction of electron-deficient 3-vinylchromones and 1,3-N,N-binucleophiles. The resultant compounds display fluorescence in the violet-blue range and hold potential for analytical applications due to the preserved electron-withdrawing acetic acid fragment allowing further functionalization (Chernov et al., 2019).
Reaction Product Structures
3-cyanochromones, when reacted with ethylenediamine, yield compounds that can transform under reflux in acetic acid into 2-amino-3-formylchromones or their dimerization products, 2-(chromon-3-yl)-5H-chromeno[2,3-d]pyrimidin-5-ones (Sosnovskikh et al., 2010).
Novel Fluorescent Chromenopyrimidine Derivatives
A library of new fluorescent chromenopyrimidine derivatives has been synthesized using water-promoted and one-pot reactions, showcasing an efficient route to these compounds. Their fluorescence emission intensity has been measured, indicating their potential for various applications, including analytical chemistry (Zonouzi et al., 2013).
Synthesis and Biological Evaluation of Chromeno[2,3-d]pyrimidines
5H-chromeno[2,3-d]pyrimidines derivatives have been synthesized and evaluated for their antibacterial and antioxidant potential. Notably, some derivatives demonstrated significant activities, indicating their potential application in the field of medicinal chemistry (Belhadj et al., 2021).
Molecular Interactions and Docking Studies
Docking Studies for Breast Cancer
Docking studies have been conducted on chromeno[4,3-b]pyridine derivatives, offering insights into their interaction and binding potential with breast cancer cell lines. These studies are crucial for understanding the molecular basis of drug action and guiding the development of new therapeutic agents (Abd El Ghani et al., 2022).
Future Directions
The diverse biological and pharmacological activities of chromeno pyrimidine derivatives make them important for further development in organic synthesis and medicinal studies . Future research could focus on exploring the therapeutic potential of these compounds and optimizing their synthesis for large-scale production.
properties
IUPAC Name |
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17(7-12(18)19)14-15-6-9-8-20-11-5-3-2-4-10(11)13(9)16-14/h2-6H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNVIIHQAOVAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C2COC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

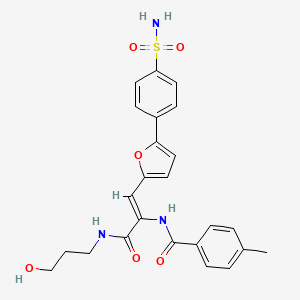
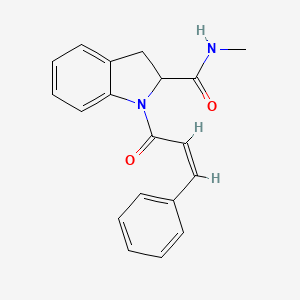
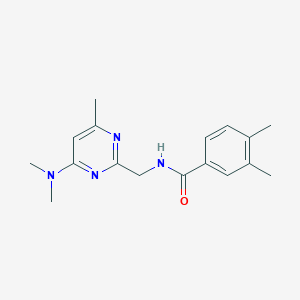
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)
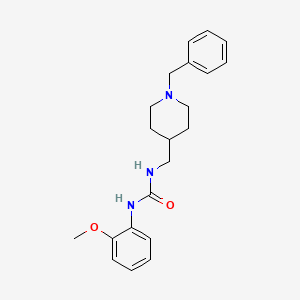
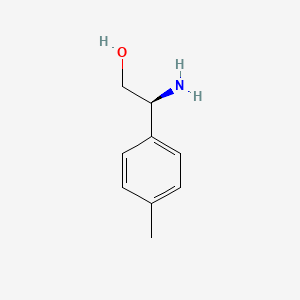
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)


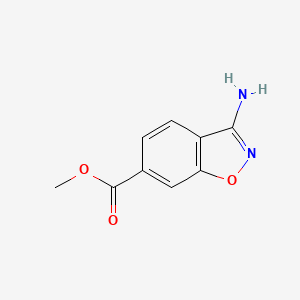
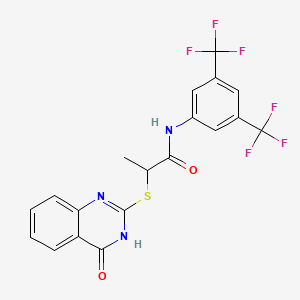
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)